molecular formula C12H9NO3 B1463803 4-(3-Carboxyphenyl)-2-hydroxypyridine CAS No. 1261925-28-3

4-(3-Carboxyphenyl)-2-hydroxypyridine

Cat. No.: B1463803
CAS No.: 1261925-28-3
M. Wt: 215.2 g/mol
InChI Key: QRVGYRMSHGHBBH-UHFFFAOYSA-N
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Description

Scientific Research Applications

4-(3-Carboxyphenyl)-2-hydroxypyridine has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Carboxyphenyl)-2-hydroxypyridine typically involves the reaction of pyridine derivatives with carboxyphenyl precursors. One common method involves the use of 4-(3-carboxyphenyl)picolinic acid as a building block. This compound can be synthesized through a series of reactions, including the condensation of 3-carboxybenzaldehyde with 2-hydroxypyridine under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-(3-Carboxyphenyl)-2-hydroxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 4-(3-Carboxyphenyl)-2-hydroxypyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique properties and activities, depending on the metal ion and the coordination environment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Carboxyphenyl)-2-hydroxypyridine is unique due to its specific structural arrangement, which allows it to form stable coordination complexes with various metal ions.

Properties

IUPAC Name

3-(2-oxo-1H-pyridin-4-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c14-11-7-9(4-5-13-11)8-2-1-3-10(6-8)12(15)16/h1-7H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRVGYRMSHGHBBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC(=O)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00682764
Record name 3-(2-Oxo-1,2-dihydropyridin-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261925-28-3
Record name 3-(2-Oxo-1,2-dihydropyridin-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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